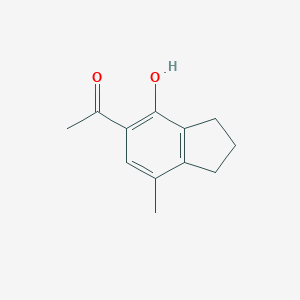

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-6-11(8(2)13)12(14)10-5-3-4-9(7)10/h6,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHRRUJQJXPHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358983 | |

| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-13-7 | |

| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Occurrence of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, a member of the indanone class of compounds, has garnered interest within the scientific community. Structurally related to 4-hydroxy-7-methyl-1-indanone, this compound's natural origins have been traced to the cyanobacterium Nostoc commune. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its isolation, and its known biological activities, with a focus on presenting detailed methodologies and quantitative data for the scientific community.

Natural Source and Biological Activity

The primary documented natural source of a closely related compound, 4-hydroxy-7-methyl-1-indanone, is the terrestrial cyanobacterium Nostoc commune. This organism is known for producing a diverse array of secondary metabolites with various biological activities. Notably, 4-hydroxy-7-methyl-1-indanone has been reported to exhibit antibacterial properties, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound or 4-hydroxy-7-methyl-1-indanone in Nostoc commune remains largely uncharacterized in publicly available literature. The development of robust analytical methods is a critical next step for understanding the metabolic investment of the organism in producing this compound and for optimizing its extraction.

A proposed workflow for the quantitative analysis of this compound is outlined below.

An In-depth Technical Guide on the Discovery and Isolation of 4-Hydroxy-7-methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-methyl-1-indanone, a naturally occurring indanone derivative, has garnered attention for its antibacterial properties. This technical guide provides a comprehensive overview of its discovery, isolation from its natural source, and laboratory synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate further research and development of this promising bioactive compound.

Introduction

4-Hydroxy-7-methyl-1-indanone is a bicyclic aromatic ketone first identified as a natural product from the cyanobacterium Nostoc commune.[1][2] Structurally, it is a derivative of 1-indanone, featuring a hydroxyl group at the 4-position and a methyl group at the 7-position of the indane ring system. The discovery of its inherent antibacterial activity has prompted further investigation into its potential as a lead compound in drug discovery. This document serves as a technical resource, consolidating the available scientific information on its discovery, isolation, and characterization.

Discovery and Natural Occurrence

4-Hydroxy-7-methyl-1-indanone was first isolated from the cultured cyanobacterium Nostoc commune (EAWAG 122b) by Sticher and co-workers.[1][2] The isolation was bioassay-guided, indicating that the researchers were specifically looking for compounds with biological activity. This discovery is significant as it identified a new bioactive metabolite from a cyanobacterial source.

Physicochemical and Spectroscopic Data

The structural elucidation of 4-Hydroxy-7-methyl-1-indanone was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Table 1: Physicochemical Properties of 4-Hydroxy-7-methyl-1-indanone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Yellow oil (natural product) | [2] |

| Melting Point | 194-195 °C (synthesized) | [2] |

Table 2: Spectroscopic Data for 4-Hydroxy-7-methyl-1-indanone

| Technique | Data |

| ¹H NMR | Data not explicitly available in the reviewed sources. |

| ¹³C NMR | Data not explicitly available in the reviewed sources. |

| IR (KBr) | Data not explicitly available in the reviewed sources. |

| Mass Spec. | Data not explicitly available in the reviewed sources. |

Note: While the referenced literature confirms the use of these spectroscopic methods for structure determination, the specific spectral data was not available in the public domain at the time of this review. Researchers are advised to consult the primary literature for detailed spectral assignments.

Experimental Protocols

Isolation from Nostoc commune

The isolation of 4-Hydroxy-7-methyl-1-indanone from Nostoc commune was achieved through a bioassay-guided fractionation process. While the detailed, step-by-step protocol from the original publication by Jaki, Heilmann, and Sticher was not fully accessible, the general procedure involves:

-

Cultivation: The cyanobacterium Nostoc commune (strain EAWAG 122b) is cultured in a suitable medium.

-

Extraction: The cultured cells are harvested and extracted with an organic solvent to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to separate the components based on polarity.

-

Bioassay-Guided Isolation: Each fraction is tested for its antibacterial activity. The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods (NMR, IR, MS).

Chemical Synthesis

Several synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been developed, with a common starting material being 6-methylcoumarin. A facile, two-step synthesis is outlined below.[2]

Scheme 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone from 6-Methylcoumarin

References

A Technical Guide to 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: Synonyms, Potential Therapeutic Applications, and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, including its various synonyms and alternative names. While specific biological data for this exact molecule is not extensively available in public literature, this document outlines its potential therapeutic applications based on the well-documented activities of the broader indanone chemical class. Detailed experimental protocols for investigating its potential anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities are provided, along with insights into the relevant signaling pathways that may be modulated.

Nomenclature and Chemical Identifiers

The compound with the systematic name this compound is a member of the indanone family. For clarity in research and documentation, a comprehensive list of its synonyms, alternative names, and key chemical identifiers is presented in Table 1.

| Identifier Type | Value |

| IUPAC Name | 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |

| CAS Number | 175136-13-7 |

| Synonyms | 5-Acetyl-4-hydroxy-7-methylindan, 5-Acetyl-4-hydroxy-7-methylindane, 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-indan-5-yl)-ethanone, Ethanone, 1-(2,3-dihydro-4-hydroxy-7-methyl-1H-inden-5-yl)-, 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| InChI Key | XRHRRUJQJXPHHT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C2=C1CCC2)O)C(=O)C |

Potential Therapeutic Applications

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indanone have demonstrated a wide spectrum of pharmacological effects, suggesting that this compound may serve as a valuable intermediate or a pharmacologically active agent itself.

-

Anti-inflammatory Activity: Many indanone derivatives exhibit potent anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[1][2]

-

Analgesic Effects: The analgesic potential of indanone compounds has also been reported, suggesting a possible role in pain management.[3]

-

Neuroprotective Effects: Notably, the well-known Alzheimer's disease drug, Donepezil, is an indanone derivative that functions as an acetylcholinesterase inhibitor. This highlights the potential for other indanone-based molecules to be investigated for neurodegenerative disorders.

Experimental Protocols for Biological Evaluation

To elucidate the potential therapeutic activities of this compound, a series of in vitro and in vivo assays can be employed. The following are detailed protocols for key experiments.

1. Heat-Induced Hemolysis Assay:

This assay assesses the ability of a compound to stabilize red blood cell membranes, an indicator of anti-inflammatory activity.[1]

-

Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh human blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with isotonic saline solution and prepare a 10% (v/v) suspension in phosphate-buffered saline (PBS).

-

Assay Procedure:

-

Prepare reaction mixtures containing the RBC suspension and various concentrations of the test compound (e.g., 10-100 µM).

-

A positive control (e.g., diclofenac sodium) and a vehicle control (e.g., DMSO) should be included.

-

Incubate the mixtures at 54°C for 30 minutes to induce hemolysis.

-

Centrifuge the mixtures to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

-

Data Analysis: Calculate the percentage inhibition of hemolysis for each concentration of the test compound compared to the control.

2. Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages:

This assay determines the effect of the compound on the production of key inflammatory mediators like TNF-α and IL-6.[2][4]

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Assay Procedure:

-

Seed the macrophages in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production at each concentration of the test compound.

Tail Flick Test:

This is a common method to assess centrally mediated analgesia in animal models.[3]

-

Animals: Use mice or rats of a specific strain and weight range.

-

Apparatus: A tail flick analgesia meter that applies a radiant heat source to the animal's tail.

-

Procedure:

-

Administer the test compound to the animals via an appropriate route (e.g., oral gavage).

-

A control group should receive the vehicle, and a positive control group a known analgesic (e.g., morphine).

-

At specific time intervals after administration, place the animal's tail on the heat source.

-

Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.

-

-

Data Analysis: An increase in the tail flick latency compared to the control group indicates an analgesic effect.

Ellman's Method:

This spectrophotometric method is widely used to screen for AChE inhibitors.[5][6][7]

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase enzyme.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

-

Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Potential Signaling Pathways for Modulation

The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. For an indanone derivative with potential anti-inflammatory activity, the following pathways are of significant interest for investigation.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[8] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

References

- 1. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-7-methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Hydroxy-7-methyl-1-indanone. This indanone derivative, a naturally occurring compound isolated from the cyanobacterium Nostoc commune, has demonstrated notable antibacterial properties, making it a molecule of interest for further investigation in drug discovery and development. This document consolidates available spectroscopic data, outlines detailed experimental protocols for its synthesis, and explores its potential mechanism of action.

Chemical Properties and Data

4-Hydroxy-7-methyl-1-indanone is a polycyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .

Physical Properties

| Property | Value | Reference |

| Melting Point | 194 °C | [1] |

| Appearance | Yellow oil (natural product) | [1] |

Spectroscopic Data

Detailed NMR data for 4-Hydroxy-7-methyl-1-indanone is not fully available in the public domain. However, analysis of its precursor, 4-Methoxy-7-methyl-1-indanone, and related indanone structures allows for the prediction of its spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-7-methyl-1-indanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Ar-OH |

| ~7.0 | Doublet | 1H | Ar-H (H5) |

| ~6.9 | Doublet | 1H | Ar-H (H6) |

| ~3.0 | Triplet | 2H | -CH₂- (C3) |

| ~2.6 | Triplet | 2H | -CH₂- (C2) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-7-methyl-1-indanone

| Chemical Shift (δ) ppm | Assignment |

| >200 | C=O (C1) |

| ~155 | Ar-C (C4) |

| ~149 | Ar-C (C7a) |

| ~138 | Ar-C (C7) |

| ~125 | Ar-C (C3a) |

| ~122 | Ar-C (C6) |

| ~120 | Ar-C (C5) |

| ~37 | -CH₂- (C2) |

| ~25 | -CH₂- (C3) |

| ~18 | Ar-CH₃ |

The IR spectrum of 4-Hydroxy-7-methyl-1-indanone is expected to show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for 4-Hydroxy-7-methyl-1-indanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~1700 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1200 | Medium | C-O stretch (phenol) |

The mass spectrum of 4-Hydroxy-7-methyl-1-indanone would show a molecular ion peak (M⁺) at m/z 162. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as CO and cleavage of the methyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-7-methyl-1-indanone

| m/z | Fragment |

| 162 | [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 134 | [M - CO]⁺ |

| 119 | [M - CO - CH₃]⁺ |

Synthesis of 4-Hydroxy-7-methyl-1-indanone

Two primary synthetic routes starting from 6-methylcoumarin have been described for the preparation of 4-Hydroxy-7-methyl-1-indanone.[1]

Synthetic Pathway Overview

Detailed Experimental Protocols

Step 1: Methylative Lactone Ring Opening of 6-Methylcoumarin This step involves the opening of the lactone ring of 6-methylcoumarin using a methylating agent in a basic solution to yield 3-(2'-hydroxy-5'-methylphenyl)propanoic acid, which is subsequently methylated.

Step 2: Polyphosphoric Acid (PPA) Cyclization The resulting 3-(2'-methoxy-5'-methylphenyl)propanoic acid is then cyclized using polyphosphoric acid (PPA) to form 4-Methoxy-7-methyl-1-indanone.

-

Procedure: A mixture of phosphorus pentoxide and orthophosphoric acid is heated to prepare PPA. 3-(2'-methoxy-5'-methylphenyl)propanoic acid is added dropwise to the stirred PPA at an elevated temperature (e.g., 70-95°C).[1] The reaction mixture is stirred for a specified time, then cooled and poured over crushed ice to precipitate the product. The solid is filtered, washed, and purified, often by recrystallization from a solvent like petroleum ether.[1]

Step 3: Demethylation of 4-Methoxy-7-methyl-1-indanone The final step involves the demethylation of the methoxy group to yield the desired 4-Hydroxy-7-methyl-1-indanone.

-

Procedure: The methoxy-indanone is treated with a demethylating agent such as hydrobromic acid in acetic acid. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified.

Step 1: Catalytic Hydrogenation of 6-Methylcoumarin 6-Methylcoumarin is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethyl acetate to produce 3,4-Dihydro-6-methylcoumarin.[1]

Step 2: Fusion with Anhydrous Aluminum Chloride The dihydrocoumarin intermediate is fused with anhydrous aluminum chloride at a high temperature to directly yield 4-Hydroxy-7-methyl-1-indanone.[1]

Experimental Workflow Diagram

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

4-Hydroxy-7-methyl-1-indanone has been reported to exhibit antibacterial activity.[1] As a phenolic compound, its mechanism of action is likely multifaceted, targeting various cellular processes in bacteria.

Postulated Antibacterial Mechanisms of Phenolic Indanones

While the specific signaling pathways affected by 4-Hydroxy-7-methyl-1-indanone have not been elucidated, the general mechanisms of action for phenolic compounds against bacteria can be extrapolated. These mechanisms often involve the disruption of key cellular functions.

The primary modes of action for phenolic compounds generally include:

-

Disruption of the Cell Membrane: The hydrophobic nature of the indanone structure allows it to intercalate into the bacterial cell membrane, disrupting its integrity. This can lead to increased permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force.

-

Inhibition of Enzymes: The hydroxyl group and the overall electronic structure of the molecule can enable it to bind to bacterial enzymes, including those involved in key metabolic pathways or cell wall synthesis, thereby inhibiting their function.

-

Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA replication and transcription, leading to the inhibition of bacterial growth and proliferation.

Further research is required to determine the precise molecular targets and signaling pathways that are modulated by 4-Hydroxy-7-methyl-1-indanone in bacteria.

Conclusion

4-Hydroxy-7-methyl-1-indanone is a bioactive natural product with demonstrated antibacterial activity. The synthetic routes described provide a foundation for producing this compound in sufficient quantities for further biological evaluation. The elucidation of its complete spectroscopic profile and a deeper understanding of its mechanism of action at the molecular level are critical next steps in assessing its potential as a lead compound for the development of new antibacterial agents. This guide serves as a comprehensive resource to facilitate these future research endeavors.

References

Spectroscopic Characterization of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone." Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes comprehensive, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.5 | Singlet | 1H | Ar-H (H-6) |

| ~2.9 | Triplet | 2H | Ar-CH₂ (H-1) |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Quintet | 2H | -CH₂- (H-2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~203 | C=O |

| ~155 | C-OH (C-4) |

| ~140 | C-7 |

| ~135 | C-3a |

| ~125 | C-5 |

| ~120 | C-7a |

| ~115 | C-6 |

| ~32 | C-1 |

| ~28 | C-3 |

| ~26 | -C(O)CH₃ |

| ~16 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 175 | High | [M - CH₃]⁺ |

| 147 | Medium | [M - COCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: For the ¹H NMR spectrum, use a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: For the ¹³C NMR spectrum, use a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum.

-

Data Processing: Process the acquired free induction decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Background Scan: Perform a background scan of the empty ATR crystal before running the sample to subtract any atmospheric and instrument-related absorptions.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the phenol, the C=O stretch of the ketone, and the C-H stretches of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Ionization:

-

ESI: Dissolve the sample in a solvent mixture like methanol/water and introduce it into the ESI source. This is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺.

-

EI: Introduce the sample, often via a direct insertion probe or after separation by gas chromatography (GC), into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically causes fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For "this compound," characteristic fragments would likely arise from the loss of the methyl group and the acetyl group.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to 4-Hydroxy-7-methyl-1-indanone: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy-7-methyl-1-indanone is a naturally occurring compound first isolated from the cyanobacterium Nostoc commune. It belongs to the pterosins class of 1-indanone derivatives, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on 4-Hydroxy-7-methyl-1-indanone, including its synthesis, physicochemical properties, and known biological activities. While a formal crystal structure has not been reported in publicly accessible crystallographic databases, this document details established experimental protocols for its synthesis and discusses its potential therapeutic applications based on its reported antibacterial properties.

Introduction

4-Hydroxy-7-methyl-1-indanone is a substituted indanone that has garnered interest due to its natural origin and biological activity.[1] Indanones, in general, are a class of compounds extensively studied for their potential as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[2][3] This guide synthesizes the available scientific literature to provide a detailed resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties

The fundamental properties of 4-Hydroxy-7-methyl-1-indanone are summarized in the table below. These data are essential for its identification, handling, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 67901-82-0 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 109-112 °C | |

| InChI Key | FXEWVKMVYBQMET-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(O)c2C(=O)CCc12 |

Crystal Structure

As of the date of this publication, a complete, experimentally determined crystal structure for 4-Hydroxy-7-methyl-1-indanone, including unit cell parameters and atomic coordinates, has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

For illustrative purposes, a 2D representation of the molecular structure is provided below.

Experimental Protocols: Synthesis

Two effective synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been reported, both commencing from 6-methylcoumarin.[1]

This pathway involves the methylative lactone ring opening of 6-methylcoumarin, followed by hydrogenation, cyclization, and subsequent demethylation.[1]

Methodology:

-

Methylative Lactone Ring Opening: 6-Methylcoumarin is treated with dimethyl sulphate in the presence of aqueous sodium hydroxide to yield 2-methoxy-5-methylcinnamic acid.

-

Catalytic Hydrogenation: The resulting cinnamic acid derivative is subjected to catalytic hydrogenation to saturate the double bond, forming 3-(2'-methoxy-5'-methylphenyl)propanoic acid.

-

PPA Cyclization: The propanoic acid derivative is cyclized using Polyphosphoric Acid (PPA) to yield 4-methoxy-7-methyl-1-indanone.

-

Demethylation: The final step involves the demethylation of the methoxy-indanone to afford the target compound, 4-hydroxy-7-methyl-1-indanone.

A more direct, high-yield synthesis involves the hydrogenation of the starting material followed by a fusion reaction.[1]

Methodology:

-

Catalytic Hydrogenation: 6-Methylcoumarin is hydrogenated to yield 3,4-dihydro-6-methylcoumarin.

-

AlCl₃ Fusion: The resulting dihydrocoumarin is fused with anhydrous aluminum chloride (AlCl₃) to directly produce 4-hydroxy-7-methyl-1-indanone in high yield.

References

An In-depth Technical Guide to the Structural Isomers of C12H14O2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C12H14O2. The document details the physicochemical properties, synthesis protocols, and biological activities of various isomers, with a focus on their relevance in scientific research and drug development.

Introduction to Isomerism and C12H14O2

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. This structural variance can lead to distinct physical, chemical, and biological properties. For the molecular formula C12H14O2, a multitude of structural isomers exist, encompassing various functional groups such as esters, carboxylic acids, ketones, and phenols. Understanding the unique characteristics of each isomer is paramount for their application in pharmacology and materials science.

Two prominent and well-researched isomers of C12H14O2 are Ligustilide and 3-n-Butylphthalide (NBP). These compounds, primarily found in medicinal plants, have garnered significant attention for their therapeutic potential. This guide will explore these and other isomers, providing a comparative analysis of their properties and functions.

Physicochemical Properties of C12H14O2 Isomers

The structural differences among C12H14O2 isomers directly influence their physical and chemical characteristics. Properties such as boiling point, melting point, and solubility are critical for determining the appropriate applications and handling procedures for each compound. The following table summarizes the available quantitative data for a selection of C12H14O2 structural isomers.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| (Z)-Ligustilide | (3Z)-3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone | 4431-01-0 | 190.24 | - | - | - |

| 3-n-Butylphthalide (NBP) | 3-Butyl-1(3H)-isobenzofuranone | 6066-49-5 | 190.24 | 149-151 (5 mmHg) | - | - |

| Cinnamyl Propionate | 3-Phenyl-2-propen-1-yl propanoate | 103-56-0 | 190.24 | 285 | - | Insoluble in water, soluble in organic solvents. |

| Propyl Cinnamate | Propyl 3-phenylacrylate | 7778-83-8 | 190.24 | 284-285 | 11-12 | Sparingly soluble in water. |

| Isopropyl Cinnamate | Propan-2-yl 3-phenylacrylate | 7780-06-5 | 190.24 | 282-284 | - | Insoluble in water. |

| Chavibetol Acetate | 2-Methoxy-5-(2-propenyl)phenyl acetate | 14279-79-1 | 190.24 | - | - | - |

| Phenyl 3-Pentenoate | Phenyl pent-3-enoate | - | 190.24 | - | - | - |

| 4-Propylphenyl Acetate | 4-Propylphenyl acetate | 23511-70-8 | 190.24 | 244 | - | - |

| 2,4-Dimethyl-6-(2-propenyl)phenol Acetate | 2,4-Dimethyl-6-(prop-2-en-1-yl)phenyl acetate | - | 190.24 | - | - | - |

Experimental Protocols: Synthesis of C12H14O2 Isomers

The synthesis of specific C12H14O2 isomers is crucial for their detailed study and potential application. This section provides detailed methodologies for the synthesis of several key isomers.

Synthesis of Cinnamyl Propionate

Reaction: Esterification of cinnamyl alcohol with propionic acid.

Procedure:

-

Combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio in a reaction vessel.[1]

-

Add an immobilized lipase (e.g., Fermase CALB 10000) at a concentration of 2% (w/v) to the mixture.[1]

-

Add molecular sieves at 6% (w/v) to remove water produced during the reaction.[1]

-

Maintain the reaction mixture at 60°C with continuous stirring at 200 rpm for 7 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using column chromatography.

Synthesis of Propyl Cinnamate

Reaction: Fischer esterification of cinnamic acid with propanol.

Procedure:

-

Dissolve trans-cinnamic acid in propanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours.

-

After the reaction is complete, neutralize the excess acid with a weak base.

-

Extract the ester with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Synthesis of Isopropyl Cinnamate

Reaction: Esterification of cinnamic acid with isopropanol.

Procedure:

-

Combine cinnamic acid and isopropanol in a round-bottom flask.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Biological Activities and Signaling Pathways

Many structural isomers of C12H14O2 exhibit significant biological activities, making them promising candidates for drug development. The specific spatial arrangement of atoms in each isomer determines its interaction with biological targets, leading to diverse pharmacological effects. Phenylpropanoid derivatives, a class to which many C12H14O2 isomers belong, are known for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3]

Ligustilide

(Z)-Ligustilide, a major bioactive component of Angelica sinensis, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities.

-

PI3K/Akt Signaling Pathway: Ligustilide has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, ligustilide can suppress cancer cell proliferation, migration, and invasion.

-

GPR30/EGFR Signaling Pathway: Ligustilide can promote bone formation by activating the G protein-coupled estrogen receptor 30 (GPR30), which in turn activates the epidermal growth factor receptor (EGFR) signaling pathway.

3-n-Butylphthalide (NBP)

NBP, another phthalide isomer, is used in the treatment of ischemic stroke. Its neuroprotective effects are attributed to its multifaceted mechanism of action.

-

Keap1-Nrf2 Pathway: NBP can modulate the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress. By activating Nrf2, NBP upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Ligustilide and 3-n-Butylphthalide.

Caption: Ligustilide inhibits the PI3K/Akt signaling pathway.

Caption: Ligustilide promotes bone formation via the GPR30/EGFR pathway.

Caption: NBP exerts neuroprotective effects via the Keap1-Nrf2 pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and purification of C12H14O2 isomers.

Caption: General workflow for the synthesis of C12H14O2 isomers.

Caption: Typical workflow for the purification of C12H14O2 isomers.

References

An In-depth Technical Guide to 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, also known by its synonym 4-Hydroxy-7-methyl-1-indanone. This indanone derivative has garnered interest due to its presence in natural sources and its potential as a scaffold for the development of novel therapeutic agents. This document collates information on its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, presenting the data in a structured format to facilitate research and development efforts.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely available in the public domain, some key properties have been reported or computed. The compound's methoxy-protected precursor, 4-Methoxy-7-methyl-1-indanone, has been characterized more thoroughly.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 190.24 g/mol | --INVALID-LINK-- |

| Melting Point | 194-195 °C | Reported in a 1970 publication cited by Kamat et al. (2008).[1] |

| Appearance | Yellow oil (natural product isolate) | Jaki et al. (2000), as cited by Kamat et al. (2008).[1] |

| Computed XLogP3 | 2.3 | --INVALID-LINK-- |

| Computed Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Computed Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for 4-Methoxy-7-methyl-1-indanone (Synthetic Intermediate)

| Technique | Data | Source |

| IR (KBr) | νmax 1698 (C=O), 1608, 1488 cm⁻¹ | Kamat et al. (2008)[1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.40 (s, 3H, Ar-CH₃), 2.68 (t, J=6.0 Hz, 2H, -CH₂-), 3.03 (t, J=6.0 Hz, 2H, -CH₂-), 3.88 (s, 3H, -OCH₃), 6.81 (d, J=8.4 Hz, 1H, Ar-H), 7.21 (d, J=8.4 Hz, 1H, Ar-H) | Kamat et al. (2008)[1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 16.5 (Ar-CH₃), 25.8 (-CH₂-), 36.4 (-CH₂-), 55.6 (-OCH₃), 116.1, 125.8, 129.9, 131.7, 153.8, 157.1 (Ar-C), 206.1 (C=O) | Kamat et al. (2008)[1] |

| LCMS | m/z 177.0915 [M+H]⁺, Calcd for C₁₁H₁₃O₂: 177.0915 | Kamat et al. (2008)[1] |

Synthesis and Experimental Protocols

Two primary synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been described, both commencing from 6-methylcoumarin.[1] These methods provide a foundation for laboratory-scale synthesis.

Synthetic Route 1: From 6-Methylcoumarin via Methylative Lactone Ring Opening

This multi-step synthesis involves the initial conversion of 6-methylcoumarin to its methoxy derivative, followed by hydrogenation, cyclization, and final demethylation.

Caption: A two-step synthesis of 4-Hydroxy-7-methyl-1-indanone.

Detailed Protocol for the Fusion Step: 3,4-Dihydro-6-methylcoumarin is fused with anhydrous aluminum chloride at a high temperature (180-210°C) for 30 minutes. [1]This process directly yields 4-Hydroxy-7-methyl-1-indanone in high yield (84%). [1]

Biological Activities and Potential Mechanisms of Action

This compound was first isolated from the cyanobacterium Nostoc commune and was reported to exhibit antibacterial activity. [1]However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature. The broader class of indanone derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral effects. [2][3]

Anti-inflammatory and Analgesic Potential

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on related indanone derivatives provides insights into potential mechanisms of action. Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response.

Table 3: Biological Activity of Related Indanone Derivatives

| Compound Class | Biological Activity | Quantitative Data (for analogs) | Potential Mechanism | Source |

| Sesquistilbene indanone analogues | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Suppression of iNOS and COX-2 expression via the TLR4/JNK/NF-κB pathway | [4] |

| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory | % Inhibition of LPS-induced TNF-α and IL-6 in macrophages | Blockade of the NF-κB/MAPK signaling pathway | [5] |

| Indanone derivative from Fernandoa adenophylla | Anti-inflammatory | Inhibition of heat-induced hemolysis of red blood cells (9.12% to 72.82% at 10-100 µM) | Interaction with COX-1, COX-2, and TNF-α | [6][7] |

Based on these findings for structurally related compounds, it is plausible that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators and modulation of key signaling cascades.

Hypothesized Anti-inflammatory Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Synthesis of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indanones are a pivotal class of compounds in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Their rigid bicyclic framework is a common structural motif in compounds exhibiting antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] The intramolecular Friedel-Crafts reaction is a robust and widely utilized method for the construction of the indanone core.[1][2][3] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the 3-arylpropionyl chloride, promoted by a Brønsted or Lewis acid catalyst.[1] The choice of precursor, catalyst, and reaction conditions significantly impacts the yield, purity, and regioselectivity of the resulting substituted indanone.[1][4]

This document provides detailed application notes, experimental protocols, and a summary of reaction data for the synthesis of substituted indanones via the intramolecular Friedel-Crafts acylation, intended to guide researchers in developing efficient and scalable synthetic routes.

Principle and Methodology Overview

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate from a 3-arylpropanoic acid or its corresponding acyl chloride. This electrophile then undergoes an intramolecular electrophilic aromatic substitution (SEAr) on the tethered aromatic ring to form the five-membered ketone ring of the indanone scaffold, followed by deprotonation to restore aromaticity.[1]

Two primary pathways are commonly employed:

-

Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is atom-economical and environmentally benign, producing water as the sole byproduct.[1] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1][5]

-

Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent cyclization can then be achieved under milder conditions using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅).[1][2][6] While generally more efficient, this route generates corrosive byproducts.[1]

The choice between these pathways depends on the substrate's reactivity, functional group tolerance, desired scale, and environmental considerations.[1]

Experimental Workflows and Signaling Pathways

The general workflow for the Friedel-Crafts synthesis of substituted indanones can be visualized as follows:

Caption: General workflows for indanone synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted indanones via intramolecular Friedel-Crafts acylation, showcasing the influence of different catalysts and reaction conditions on product yield.

Table 1: Synthesis of Substituted Indanones from 3-Arylpropanoic Acids

| Entry | Substrate | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-(p-Tolyl)propanoic acid | PPA | - | 100 | 1 | 95 | [7] |

| 2 | 3-(m-Tolyl)propanoic acid | PPA | - | 100 | 1 | 92 | [7] |

| 3 | 3-(3,4-Dimethoxyphenyl)propanoic acid | PPA | - | 80 | 1.5 | 93 | [8] |

| 4 | 3-Phenylpropanoic acid | TfOH (5.0) | DCE | 80 | 2 | 91 | [1] |

| 5 | 3-(4-Methoxyphenyl)propanoic acid | TfOH (3.0) | DCE | 50 | 2 | 95 | [1] |

| 6 | 3-(4-Chlorophenyl)propanoic acid | TfOH (5.0) | DCE | 80 | 4 | 78 | [1] |

| 7 | 3-Phenylpropanoic acid | NbCl₅ (1.1) | DCE | RT | 1 | 85 | [6] |

| 8 | 3-(4-Methoxyphenyl)propanoic acid | NbCl₅ (1.1) | DCE | RT | 1 | 90 | [6] |

| 9 | 3-(4-Bromophenyl)propanoic acid | NbCl₅ (1.1) | DCE | RT | 2 | 75 | [6] |

| 10 | 3-(4-Methoxyphenyl)propanoic acid | Tb(OTf)₃ (cat.) | [bmim]OTf | 150 (MW) | 0.17 | 98 | [9] |

DCE: 1,2-Dichloroethane; PPA: Polyphosphoric acid; TfOH: Triflic acid; NbCl₅: Niobium(V) chloride; Tb(OTf)₃: Terbium(III) triflate; [bmim]OTf: 1-butyl-3-methylimidazolium triflate; MW: Microwave irradiation; RT: Room Temperature.

Table 2: Synthesis of Substituted Indanones from 3-Arylpropionyl Chlorides

| Entry | Substrate | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Phenylpropionyl chloride | AlCl₃ (1.1) | Benzene | Reflux | - | 90 | [2] |

| 2 | 3-(4-Fluorophenyl)propionyl chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 to RT | 2 | 85 | [2] |

| 3 | 3-(3,4-Dichlorophenyl)propionyl chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 to RT | 3 | 80 | [2] |

AlCl₃: Aluminum chloride.

Table 3: Synthesis of 2-Substituted Indanones from Benzyl Meldrum's Acid Derivatives

| Entry | Substrate | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ (0.1) | Nitromethane | Reflux | 1 | 95 | [3][10] |

| 2 | 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ (0.1) | Nitromethane | Reflux | 1 | 92 | [10] |

| 3 | 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ (0.1) | Nitromethane | Reflux | 1 | 88 | [10] |

Sc(OTf)₃: Scandium(III) triflate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Indanones from 3-Arylpropanoic Acids using Polyphosphoric Acid (PPA)

This protocol is adapted from the synthesis of 4-methyl-1-indanone.[7]

Materials:

-

Substituted 3-arylpropanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted 3-arylpropanoic acid.

-

Add polyphosphoric acid (PPA) to the flask.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted indanone.

Protocol 2: General Procedure for the Synthesis of Substituted Indanones from 3-Arylpropanoic Acids via their Acyl Chlorides using a Lewis Acid Catalyst

This protocol is a generalized procedure based on established methods.[2][11]

Step 2a: Formation of the 3-Arylpropionyl Chloride

Materials:

-

Substituted 3-arylpropanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted 3-arylpropanoic acid and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases (typically 1-3 hours).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used in the next step without further purification.

Step 2b: Intramolecular Friedel-Crafts Acylation

Materials:

-

Crude 3-arylpropionyl chloride (from Step 2a) (1.0 eq)

-

Anhydrous Lewis acid (e.g., AlCl₃) (1.1-1.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice-cold water or dilute HCl for quenching

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid and anhydrous dichloromethane.

-

Cool the suspension to 0 °C.

-

Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane and add it dropwise to the Lewis acid suspension.

-

Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure substituted indanone.

Protocol 3: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone from a Benzyl Meldrum's Acid Derivative

This protocol is based on the procedure reported by Fillion and coworkers.[3]

Materials:

-

5-(3,4-Dimethoxybenzyl)-2-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

-

Anhydrous nitromethane

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Ethanol for recrystallization

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the substituted benzyl Meldrum's acid derivative and scandium(III) triflate.

-

Add anhydrous nitromethane via syringe.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete (typically 1 hour), cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Quench the reaction by the addition of a saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from ethanol to obtain the purified 5,6-dimethoxy-2-methyl-1-indanone.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different catalysts, as their effectiveness can be substrate-dependent.[11] For deactivated aromatic rings, stronger acid catalysts like triflic acid may be required.[11] Ensure all reagents and solvents are anhydrous, as moisture can deactivate many Lewis acid catalysts.[11] Optimizing the reaction temperature is also crucial; some reactions may require heating to overcome the activation energy.[11]

-

Formation of Regioisomers: The regioselectivity of the cyclization can be an issue with unsymmetrically substituted aromatic rings. The choice of catalyst and solvent can influence the product distribution. For instance, the P₂O₅ content in PPA has been shown to affect the regioselectivity in the synthesis of certain indanones.[4]

-

Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway.

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and versatile method for the synthesis of substituted indanones. The choice between direct cyclization of 3-arylpropanoic acids and the two-step procedure involving the corresponding acyl chlorides allows for flexibility in adapting to different substrates and desired reaction conditions. By carefully selecting the catalyst, solvent, and temperature, high yields of the target indanones can be achieved, providing access to valuable building blocks for drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d-nb.info [d-nb.info]

- 5. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, presents a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1] This reaction, typically employing chalcones (1,3-diaryl-2-propen-1-ones) as precursors, offers a versatile and modular approach to this important class of compounds. Both Brønsted and Lewis acids can be utilized to promote this transformation, and recent advancements have led to the development of highly efficient catalytic and asymmetric variants.[1] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1-indanones via the Nazarov cyclization, intended to aid researchers in the practical application of this valuable synthetic methodology.

Reaction Mechanism

The generally accepted mechanism for the Nazarov cyclization of a chalcone to a 1-indanone begins with the activation of the carbonyl group by a Brønsted or Lewis acid. This activation generates a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[1][2] Subsequent deprotonation and tautomerization of the resulting enol yield the final 1-indanone product.[1]

Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst is critical for a successful Nazarov cyclization and can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of various Brønsted and Lewis acid catalysts employed for the synthesis of 1-indanones from chalcone precursors.

Note: The following tables compile data from various sources. Direct comparison of yields may be nuanced as substrate structures, concentrations, and reaction scales may differ between studies.

Table 1: Brønsted Acid Catalyzed Nazarov Cyclization for 1-Indanone Synthesis

| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Trifluoroacetic acid (TFA) | Chalcone | Dichloromethane (DCM) | Reflux, 2h | 85 | [3] |

| Trifluoroacetic acid (TFA) | Chalcone | Neat | Microwave, 120°C, 10 min | 92 | [1] |

| Triflic acid (TfOH) | 1-Aryl-4,4,4-trichloro-2-en-1-ones | TfOH | 80°C, 2-10h | up to 92 | [4] |

Table 2: Lewis Acid Catalyzed Nazarov Cyclization for 1-Indanone Synthesis

| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

| FeCl₃ or AlCl₃ | Phosphorylated/Non-phosphorylated chalcones | Not specified | Not specified | High | [3] |

| Cu(OTf)₂ | Electronically asymmetric dienones | Not specified | Not specified | High | [3] |

| Cu(OTf)₂ (10 mol%) | Chalcone | 1,2-Dichloroethane (DCE) | 80°C | Not specified | [1] |

| Bi(OTf)₃ | Aryl vinyl ketones | Not specified | Not specified | Good to Excellent | [5] |

| In(OTf)₃ / Benzoic Acid | Alkynes and Acetals | Not specified | Not specified | Excellent | [6] |

| SbF₅ / EtOH | Phenylalkynes and Aldehydes | Not specified | Not specified | Moderate to High | [7] |

| Dicationic Iridium(III) / AgSbF₆ | Chalcones with electron-withdrawing groups | Not specified | Mild conditions | Very Good | [3] |

Table 3: Asymmetric Nazarov Cyclization for Chiral 1-Indanone Synthesis

| Catalyst System | Substrate | Solvent | Conditions | Yield (%) | ee (%) | Reference |

| Cu(OTf)₂ (10 mol%) / (R,R)-Ph-BOX (11 mol%) | Chalcone / NFSI | 1,2-Dichloroethane (DCE) | 80°C | Not specified | Not specified | [1] |

| Rhodium / (R)-MonoPhos® | Pinacolborane chalcone derivatives | Not specified | Mild conditions | High | up to 95 | [3] |

| ZnCl₂ (5 mol%) / Chiral Spiro Phosphoric Acid (6 mol%) | Indole enones | 1,2-Dichloroethane (DCE) | 40°C | 71-98 | 70-90 | [5] |

| Bifunctional Thiourea Organocatalyst | Diketoesters | Not specified | 4-21 days | 58-95 | up to 90.5:9.5 er | [8] |

Experimental Protocols

The following are detailed methodologies for key examples of the Nazarov cyclization for 1-indanone synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (Conventional Heating)

This protocol describes the synthesis of a 1-indanone from a chalcone precursor using trifluoroacetic acid with conventional heating.

Materials:

-

Chalcone (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water.

-

Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-indanone product.

Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate

This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.

Materials:

-

Chalcone (1.0 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

1,2-Dichloroethane (DCE)

-

Saturated NH₄Cl solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the chalcone (1.0 equiv) and 1,2-dichloroethane (DCE).

-

Add Cu(OTf)₂ (10 mol%) to the mixture.

-

Stir the reaction mixture at 80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.

Protocol 3: Catalytic Asymmetric Tandem Nazarov Cyclization/Electrophilic Fluorination

This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated 1-indanone.[1][9]

Materials:

-

Chalcone (1.0 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

(R,R)-Ph-BOX (11 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated NH₄Cl solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture.

-

Heat the reaction at 80 °C and monitor its progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated 1-indanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of 1-indanones via the Nazarov cyclization.

Caption: A typical experimental workflow for 1-indanone synthesis via Nazarov cyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indanone synthesis [organic-chemistry.org]

- 7. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]

- 8. An Organocatalytic Asymmetric Nazarov Cyclization [organic-chemistry.org]

- 9. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diels-Alder Approach to Indanone Core Structures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indanone core structures utilizing the Diels-Alder reaction. The indanone motif is a prevalent scaffold in numerous biologically active compounds and natural products, making its efficient synthesis a critical aspect of drug discovery and development. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent and often stereocontrolled route to the cyclohexene precursors of indanones. This guide covers key intermolecular, intramolecular, and asymmetric Diels-Alder strategies, followed by the crucial aromatization step to furnish the final indanone core.

Intermolecular Diels-Alder Approach

The intermolecular Diels-Alder reaction provides a versatile method for the construction of functionalized indanone precursors. A common strategy involves the cycloaddition of a substituted diene with a suitable dienophile, followed by an oxidative aromatization to establish the indanone ring system. A key example is the synthesis of substituted 1-indanones using highly reactive siloxydienes, such as Danishefsky's diene.[1]

Application Note:

This approach is particularly useful for accessing indanones with substitution on the aromatic ring. The choice of diene and dienophile dictates the substitution pattern of the resulting cyclohexene intermediate. Danishefsky's diene and related siloxydienes are highly valuable as they are electron-rich and react readily with a variety of dienophiles.[2][3] The initial cycloadduct contains a silyl enol ether moiety, which can be readily hydrolyzed to a ketone. Subsequent aromatization, often achieved through oxidation, yields the indanone core.

Key Reaction: Synthesis of a Disubstituted 1-Indanone Precursor

A representative example involves the reaction of a siloxydiene with 2-cyclopentenone.[1] The resulting Diels-Alder adduct can then be aromatized to the corresponding indanone.

Reaction Scheme:

Caption: General workflow for intermolecular Diels-Alder/aromatization.

Experimental Protocol: Synthesis of a Disubstituted 1-Indanone (246)[1]

Materials:

-

Siloxydiene (244)

-

2-Cyclopentenone (239)

-

2,5-di-tert-butylhydroquinone (DBHQ)

-

Benzene (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetone

-

Palladium on carbon (Pd/C, 10%)

-

p-Cymene

Procedure:

-

Diels-Alder Cycloaddition: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the siloxydiene (244) and 2-cyclopentenone (239) in anhydrous benzene.

-

Add a catalytic amount of 2,5-di-tert-butylhydroquinone (DBHQ) to inhibit polymerization.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.

-

Hydrolysis: Dissolve the crude Diels-Alder adduct in acetone and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the mixture at room temperature until the hydrolysis of the silyl enol ether is complete (monitor by TLC) to yield the diketone (245).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Oxidative Aromatization: To a solution of the crude diketone (245) in p-cymene, add 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the disubstituted 1-indanone (246).

Quantitative Data:

| Diene | Dienophile | Product | Yield (%) | Diastereoselectivity | Reference |

| Siloxydiene (244) | 2-Cyclopentenone (239) | Disubstituted 1-Indanone (246) | Not explicitly stated | Not explicitly stated | [1] |

Note: Specific yield and diastereoselectivity for this reaction were not provided in the reference.

Intramolecular Diels-Alder (IMDA) Approach

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of polycyclic systems, including precursors to indanones.[4][5][6] In this approach, the diene and dienophile are tethered within the same molecule, leading to a cyclization that forms two new rings in a single step.

Application Note:

The IMDA reaction offers excellent control over stereochemistry due to the conformational constraints of the tether connecting the diene and dienophile.[7] The length and nature of the tether are crucial for the success and stereochemical outcome of the reaction. This method is particularly advantageous for the synthesis of complex, fused-ring indanone derivatives. The resulting polycyclic alkene can then be further manipulated, for instance, through oxidative cleavage of the newly formed double bond, to reveal the indanone core.

Conceptual Workflow:

Caption: General workflow for the intramolecular Diels-Alder approach.

Experimental Protocol: General Procedure for Intramolecular Diels-Alder Cyclization

Note: A specific protocol for an IMDA reaction leading directly to an indanone was not found in the provided search results. The following is a general procedure that can be adapted.

Materials:

-

Tethered diene-dienophile substrate

-

Anhydrous solvent (e.g., toluene, xylene, or a chlorinated solvent)

-

Lewis acid (optional, e.g., Et₂AlCl, BF₃·OEt₂)

-

Inert gas (argon or nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tethered diene-dienophile substrate in the chosen anhydrous solvent.

-

Thermal Conditions: If the reaction is to be performed thermally, heat the solution to reflux and monitor the reaction by TLC. High temperatures are often required.

-

Lewis Acid Catalysis (Optional): For Lewis acid-catalyzed reactions, cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Slowly add the Lewis acid catalyst dropwise to the stirred solution.

-